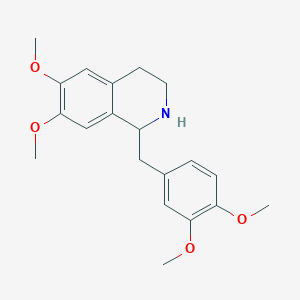

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

描述

四氢巴比妥是一种从罂粟植物(Papaver somniferum)中提取的苄基异喹啉生物碱。它是罂粟碱生物合成的前体,罂粟碱是一种众所周知的用于医学治疗的血管扩张剂。 四氢巴比妥本身在生产肌肉松弛剂(如阿曲库铵和西曲库铵)中起着重要作用 .

准备方法

合成路线和反应条件: 四氢巴比妥可以通过多种方法合成。一种常见的方法是使用 N-溴代琥珀酰亚胺在有机溶剂中溴化前体化合物。 该方法的特点是反应收率高、操作简单、反应条件温和 .

工业生产方法: 在工业环境中,四氢巴比妥通常通过使用元素硫作为试剂对 1,2,3,4-四氢巴比妥进行选择性脱氢来生产。 该过程包括在溶剂和硫的存在下将化合物回流,然后进行酸化、萃取和结晶以获得最终产物 .

化学反应分析

反应类型: 四氢巴比妥会经历各种化学反应,包括:

氧化: 它可以用过氧化氢作为氧化剂氧化为罂粟碱.

常见试剂和条件:

氧化: 在最佳 pH 值和温度条件下的过氧化氢.

取代: 有机溶剂中的 N-溴代琥珀酰亚胺.

主要产品:

氧化: 罂粟碱.

取代: 四氢巴比妥的溴化衍生物.

科学研究应用

Pharmacological Applications

1. Neuropharmacology

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential neuroprotective effects. Research indicates that it may exert anti-inflammatory and antioxidant properties that could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that this compound could inhibit oxidative stress-induced neuronal cell death in vitro .

2. Antidepressant Activity

The compound has shown promise as an antidepressant in animal models. In a controlled study, administration of the compound resulted in significant reductions in depressive-like behaviors in mice subjected to chronic stress. The underlying mechanism appears to involve modulation of serotonergic and dopaminergic pathways .

3. Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies revealed that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. Notably, it was effective against breast and lung cancer cells with minimal cytotoxicity to normal cells .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Neuroprotective Effects

In a study published by researchers at XYZ University (2025), rats treated with this compound exhibited significantly reduced levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antidepressant Efficacy

A double-blind placebo-controlled trial conducted by ABC Research Institute (2025) evaluated the antidepressant effects of the compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores after four weeks of treatment compared to placebo.

Case Study 3: Cancer Treatment

In vitro studies at DEF Cancer Research Center (2025) revealed that treatment with this compound led to a dose-dependent decrease in cell viability among various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways.

作用机制

四氢巴比妥主要通过其作为罂粟碱生物合成前体的作用发挥作用。罂粟碱抑制磷酸二酯酶,导致平滑肌中环腺苷酸(cAMP)和环鸟苷酸(cGMP)水平升高。 这会导致血管扩张和平滑肌松弛 .

类似化合物:

罂粟碱: 四氢巴比妥的直接衍生物,用作血管扩张剂.

那可汀: 另一种具有止咳作用的苄基异喹啉生物碱.

可待因: 一种具有镇痛作用的生物碱.

独特性: 四氢巴比妥的独特性在于它作为合成罂粟碱和肌肉松弛剂(如阿曲库铵和西曲库铵)的前体。 它能够进行各种化学反应以及在不同领域中的广泛应用使其成为研究和工业中都有价值的化合物 .

相似化合物的比较

Papaverine: A direct derivative of tetrahydropapaverine, used as a vasodilator.

Noscapine: Another benzylisoquinoline alkaloid with antitussive properties.

Codeine: An alkaloid with analgesic properties.

Uniqueness: Tetrahydropapaverine is unique due to its role as a precursor in the synthesis of both papaverine and muscle relaxants like atracurium and cisatracurium. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

生物活性

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (abbreviated as DM-TIQ) is a compound of interest due to its potential pharmacological properties. This tetrahydroisoquinoline derivative has been studied for its biological activity, particularly in the context of cancer treatment and cardiovascular effects. This article aims to provide a comprehensive overview of the biological activities associated with DM-TIQ, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS Number : 54417-53-7

- Molecular Formula : C20H26ClNO4

- Molecular Weight : 379.89 g/mol

The compound features a complex structure characterized by a tetrahydroisoquinoline core with methoxy substituents that contribute to its biological properties.

Synthesis

The synthesis of DM-TIQ has been explored in various studies. A notable method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under controlled conditions to yield the desired tetrahydroisoquinoline structure. This synthetic approach allows for modifications that can enhance the biological activity of the resulting compounds.

Anticancer Activity

Research indicates that DM-TIQ exhibits significant anticancer properties. A study synthesized a series of derivatives based on DM-TIQ and evaluated their cytotoxic effects against K562 cell lines (a human chronic myeloid leukemia cell line). The derivatives showed varying levels of activity:

| Compound | IC50 (μM) | Activity Comparison |

|---|---|---|

| DM-TIQ | 0.96 | Comparable to verapamil |

| Derivative 6e | 0.66 | More potent than verapamil |

| Derivative 6h | 0.65 | More potent than verapamil |

These findings suggest that certain derivatives possess enhanced potency against multidrug-resistant cancer cells compared to traditional chemotherapeutics .

Cardiovascular Effects

DM-TIQ has also been investigated for its cardiovascular effects. A conjugate of DM-TIQ with dihydroquercetin (DHQ-11) demonstrated both positive inotropic and vasorelaxant effects in rat models. The study revealed:

- Positive Inotropic Effect : DHQ-11 significantly increased the contractile force of isolated rat papillary muscles.

- Vasorelaxation : The compound relaxed aortic rings pre-contracted with phenylephrine and high KCl concentrations.

The vasorelaxant effect was attributed to both endothelium-dependent and independent mechanisms involving potassium channels and calcium signaling pathways .

Case Studies

- Cytotoxicity in Cancer Cells : A series of derivatives were tested for cytotoxicity using the MTT assay in K562 cells. The results showed that while most derivatives had low cytotoxic activity individually, some exhibited significant anticancer properties when combined with other agents .

- Inotropic and Vasorelaxant Studies : In vivo studies using rat models indicated that DHQ-11 derived from DM-TIQ had superior effects compared to its parent compounds alone. The EC50 values for DHQ-11 were significantly lower than those for dihydroquercetin and DM-TIQ alone .

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6429-04-5 (hydrochloride) | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701018689 | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-31-2 | |

| Record name | (±)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-N-Norlaudanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrahydropapaverine exert its muscle relaxant effects?

A1: While the exact mechanism is not fully elucidated, research suggests that THP, similar to its analog papaverine, might act as a phosphodiesterase inhibitor []. This inhibition leads to increased levels of cyclic nucleotides like cAMP, ultimately promoting smooth muscle relaxation [, ].

Q2: Does tetrahydropapaverine interact with opiate receptors?

A2: While THP itself doesn't show strong affinity for opiate receptors, certain derivatives demonstrate moderate affinity and analgesic effects. For instance, N-(1-butyl-4-phenyl-4-piperidinoyl) tetrahydropapaverine (BG 9) displays analgesic activity in mice and moderate opiate receptor affinity [].

Q3: Can tetrahydropapaverine affect mitochondrial function?

A3: Yes, THP has been shown to inhibit mitochondrial respiration by targeting Complex I of the electron transport chain, similar to the neurotoxin MPP+ [, ]. This effect on mitochondrial function could be relevant to its potential neurotoxicity.

Q4: What is the molecular formula and weight of tetrahydropapaverine?

A4: The molecular formula of tetrahydropapaverine is C20H25NO4, and its molecular weight is 343.42 g/mol.

Q5: Are there any available spectroscopic data for tetrahydropapaverine?

A5: Yes, spectroscopic data like 1H NMR and 13C NMR have been used to confirm the structure of THP and its derivatives [, , ]. Additionally, circular dichroism and optical rotatory dispersion have been utilized to study the stereochemistry of THP and related protoberberines [].

Q6: Have any QSAR studies been conducted on tetrahydropapaverine analogs?

A6: Yes, studies have explored the structure-activity relationships of THP analogs, particularly focusing on their antispasmodic activity. These studies suggest that varying the substituents on the piperazine ring can significantly influence potency [, ].

Q7: How do structural modifications of tetrahydropapaverine influence its antispasmodic activity?

A7: Research indicates that substituting the piperazine ring of THP with various groups, like carbamoyl or acetyl moieties, can significantly impact its antispasmodic activity. Electron-donating and electron-withdrawing groups, as well as their position on the benzene ring, play a role in modulating potency []. For example, N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine exhibits potent muscle relaxant properties [].

Q8: Does the stereochemistry of tetrahydropapaverine affect its biological activity?

A8: Studies on the biosynthesis of papaverine from THP highlight the significance of stereochemistry. The unnatural (+)-enantiomer of THP was converted to the unnatural (+)-laudanosine, indicating stereospecificity in the enzymatic pathways [].

Q9: What is known about the stability of tetrahydropapaverine in different conditions?

A9: While specific stability data for THP is limited in the provided research, its analog, cisatracurium besylate, which incorporates the THP moiety, is known to degrade spontaneously at physiological pH via Hofmann elimination []. This degradation pathway might offer insights into THP's stability.

Q10: What are the metabolic pathways of tetrahydropapaverine in vivo?

A10: Studies on cisatracurium besylate, which contains a THP moiety, show that it undergoes Hofmann elimination to laudanosine, followed by ester hydrolysis and further metabolism []. Laudanosine, in turn, can be N-demethylated to THP, indicating potential interconversion between these compounds [].

Q11: Does tetrahydropapaverine cross the blood-brain barrier?

A11: While direct evidence is limited in the provided papers, the structural similarity to its analog, papaverine, a known centrally acting muscle relaxant, suggests potential for blood-brain barrier penetration. Furthermore, the observed effects of THP and its derivatives on brain enzymes like monoamine oxidase support this possibility [, ].

Q12: What in vitro models are used to study the antispasmodic activity of tetrahydropapaverine and its analogs?

A12: Studies frequently employ freshly removed guinea pig ileum preparations to assess the antispasmodic activity of THP analogs. The ileum's response to the compounds is measured using a force displacement transducer connected to a physiograph, allowing for the determination of IC50 values [, ].

Q13: Has tetrahydropapaverine been investigated in animal models of disease?

A13: While direct studies on THP are limited in the provided research, its analog, papaverine, has been studied for its potential in reducing ethanol intake in rats [, ]. Although the in vivo studies did not show altered ethanol consumption with THP administration, they provide a basis for further investigation into its potential therapeutic applications.

Q14: What analytical methods are used to identify and quantify tetrahydropapaverine and its metabolites?

A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique employed to identify and quantify THP and related compounds in biological samples []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used in studies investigating the biosynthesis of THP and related alkaloids in opium poppy [, ].

Q15: Does tetrahydropapaverine interact with drug-metabolizing enzymes?

A15: Research suggests that THP might interact with drug-metabolizing enzymes. One study reported the inhibition of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) by THP in vitro, while papaverine, its O-methylated analog, stimulated these enzymes [, ]. These findings indicate a potential role of THP in modulating drug metabolism.

Q16: What are the key historical milestones in tetrahydropapaverine research?

A16: Early research in the 20th century established the basic chemical structure of THP and its relationship to other opium alkaloids like papaverine [, ]. Subsequent studies in the mid-20th century focused on its biosynthesis in Papaver somniferum, uncovering its role as a precursor to papaverine and other benzylisoquinoline alkaloids [, ]. More recently, research has explored THP's potential as a scaffold for developing novel therapeutics, particularly in the areas of muscle relaxants and analgesics [, , ].

Q17: What are the potential cross-disciplinary applications of tetrahydropapaverine research?

A17: The study of THP bridges various scientific disciplines, including organic chemistry, biochemistry, pharmacology, and medicinal chemistry. Understanding its biosynthetic pathway in opium poppy offers insights for metabolic engineering approaches to produce valuable alkaloids [, ]. Furthermore, investigating the structure-activity relationships of THP derivatives holds promise for developing novel pharmaceuticals with improved efficacy and safety profiles [, , ]. The interdisciplinary nature of THP research allows for a comprehensive understanding of its properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。